5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid
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Overview
Description
5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid is a complex organic compound that features a pyridine ring substituted with iodine and trifluoromethyl groups
Preparation Methods
The synthesis of 5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The preparation involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid can be compared with other similar compounds, such as:
- 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- Benzeneacetic acid, α-(methoxymethylene)-2-[[[6-(trifluoromethyl)-2-pyridinyl]oxy]methyl]-, methyl ester
These compounds share similar structural features but differ in their specific functional groups and chemical properties, which can lead to different applications and effects.
Properties
CAS No. |
920334-63-0 |
---|---|
Molecular Formula |
C11H9F3INO3 |
Molecular Weight |
387.09 g/mol |
IUPAC Name |
5-[3-iodo-6-(trifluoromethyl)pyridin-2-yl]oxypent-2-enoic acid |
InChI |
InChI=1S/C11H9F3INO3/c12-11(13,14)8-5-4-7(15)10(16-8)19-6-2-1-3-9(17)18/h1,3-5H,2,6H2,(H,17,18) |
InChI Key |
UECJDDAZDHRLIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1I)OCCC=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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